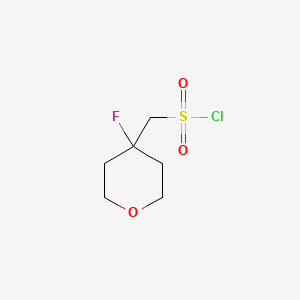

(4-Fluorooxan-4-yl)methanesulfonyl chloride

描述

(4-Fluorooxan-4-yl)methanesulfonyl chloride (CAS: 857081-41-5; CID: 119031497) is a sulfonyl chloride derivative characterized by a tetrahydropyran (oxane) ring substituted with a fluorine atom at the 4-position and a methanesulfonyl chloride group on the adjacent methyl group. Its molecular formula is C₆H₁₀ClFO₃S, with a molecular weight of 216.63 g/mol . The compound’s structure (SMILES: C1COCCC1(CS(=O)(=O)Cl)F) features a six-membered oxane ring, where the fluorine atom and sulfonyl chloride group create steric and electronic effects that influence reactivity and stability. Predicted collision cross-section (CCS) values for its adducts range from 141.3–150.8 Ų, indicating moderate molecular size and polarity .

Limited literature exists on its specific applications, but its structural analogs suggest roles as intermediates in pharmaceuticals, agrochemicals, or materials science.

属性

IUPAC Name |

(4-fluorooxan-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZFNYCDNVNASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-Fluorooxan-4-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₈ClFNO₂S

- CAS Number : 1803608-24-3

- Molecular Weight : 211.66 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, which can modify nucleophilic sites in biological molecules. This modification can affect protein function, enzyme activity, and cellular signaling pathways.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

2. Anticancer Properties

Studies have suggested that sulfonyl chlorides can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell growth.

3. Enzyme Inhibition

This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways, by modifying active site residues. This inhibition can lead to altered cellular metabolism and growth regulation.

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM). |

| Antimicrobial Testing | Exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |

| Enzyme Inhibition Assay | Inhibited enzyme activity by over 70% in vitro, suggesting potential therapeutic applications in metabolic disorders. |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest it may have favorable absorption and distribution characteristics due to its small molecular size and lipophilicity.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

- Toxicity : Preliminary studies indicate potential acute toxicity, necessitating careful handling.

- Irritation : It may cause skin and eye irritation upon contact.

相似化合物的比较

Table 1: Structural Features of Selected Sulfonyl Chlorides

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (4-Fluorooxan-4-yl)methanesulfonyl Cl | C₆H₁₀ClFO₃S | 4-Fluorooxane, CH₂SO₂Cl | 216.63 | 857081-41-5 |

| (4-Methoxyoxan-4-yl)methanesulfonyl Cl | C₇H₁₃ClO₄S | 4-Methoxyoxane, CH₂SO₂Cl | 228.69 | 1783946-02-0 |

| (4-Fluorophenyl)methanesulfonyl Cl | C₇H₆ClFO₂S | 4-Fluorophenyl, CH₂SO₂Cl | 208.63 | 103360-04-9 |

| Methanesulfonyl Chloride | CH₃ClO₂S | Simple methyl, SO₂Cl | 114.55 | 124-63-0 |

| 4-Fluorobenzenesulfonyl Chloride | C₆H₄ClFO₂S | 4-Fluorophenyl, SO₂Cl | 194.62 | 349-76-8 |

Key Observations :

- Substituents on the oxane or aromatic ring modulate steric bulk and electronic properties. Fluorine and methoxy groups increase polarity compared to simple methyl or phenyl groups.

- The oxane ring in (4-Fluorooxan-4-yl)methanesulfonyl chloride introduces conformational rigidity, unlike linear analogs like methanesulfonyl chloride .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Methanesulfonyl chloride is highly reactive and hygroscopic, while oxane- or aryl-substituted derivatives exhibit greater stability due to reduced electrophilicity .

- Data gaps exist for fluorinated oxane derivatives, but their structural similarity to methanesulfonyl chloride suggests comparable sensitivity to hydrolysis.

Reactivity Trends:

- Nucleophilic Substitution : Sulfonyl chlorides react with amines, alcohols, or thiols to form sulfonamides, esters, or thioesters. Fluorine’s electron-withdrawing effect in this compound may enhance electrophilicity at the sulfur center, accelerating reactions compared to methoxy or methyl analogs .

- Hydrolysis : All sulfonyl chlorides hydrolyze to sulfonic acids in aqueous conditions. Methanesulfonyl chloride reacts violently, while bulkier derivatives (e.g., fluorophenyl or oxane) show slower hydrolysis .

Table 3: Hazard Profiles

Handling Precautions :

- Use corrosion-resistant gloves (e.g., nitrile), face shields, and ventilation.

- Store in airtight containers under inert atmospheres to prevent hydrolysis .

准备方法

The 4-fluorooxan-4-yl group is a fluorinated tetrahydropyran (oxane) ring with a fluorine substituent at the 4-position. Its introduction into the methanesulfonyl chloride framework typically requires a nucleophilic substitution or sulfonylation reaction involving a 4-fluorooxan-4-yl alcohol or derivative.

While direct literature on the exact preparation of (4-Fluorooxan-4-yl)methanesulfonyl chloride is limited, analogous sulfonylation reactions suggest the following general synthetic approach:

Starting material preparation: Synthesize or procure 4-fluorooxan-4-yl methanol or a related hydroxylated fluorinated oxane.

Sulfonyl chloride formation: React the 4-fluorooxan-4-yl alcohol with methanesulfonyl chloride under controlled conditions (often in the presence of a base such as pyridine or triethylamine) to form the sulfonate ester intermediate.

Chlorination step: Convert the sulfonate ester or related intermediate to the sulfonyl chloride derivative, i.e., this compound, typically using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

This sequence is supported by general sulfonyl chloride chemistry and fluorinated cyclic ether functionalization protocols.

Research Findings on Related Sulfonamide and Sulfonyl Chloride Derivatives

A study on methanesulfonamide derivatives related to fluorinated heterocycles provides insights into the reactivity and preparation of fluorinated sulfonyl compounds. Key findings include:

Sulfonamide formation from methanesulfonamide and activated substrates proceeds efficiently under mild conditions (room temperature, DMF solvent, K2CO3 base).

Fluorinated aromatic and heterocyclic substrates bearing methanesulfonyl groups can undergo ring closure and elimination reactions, indicating the stability and versatility of the methanesulfonyl moiety in fluorinated environments.

The presence of fluorine substituents on cyclic ethers or aromatic rings influences reaction yields and pathways, often enhancing electrophilicity and reaction specificity.

Though this research focuses on sulfonamide derivatives, the underlying chemistry is relevant for synthesizing fluorinated sulfonyl chlorides such as this compound.

Summary Table of Preparation Steps and Conditions

Analytical and Process Considerations

Purity: The patented gas-phase method for methanesulfonyl chloride ensures high purity, critical for subsequent sulfonylation steps.

Reaction control: Maintaining temperature and light irradiation conditions is essential to minimize side reactions and degradation.

Handling: Sulfonyl chlorides are moisture sensitive and require anhydrous conditions during synthesis and storage.

Fluorine effects: The fluorine atom in the oxane ring can influence reactivity by electronic effects, potentially requiring optimization of reaction conditions.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Fluorooxan-4-yl)methanesulfonyl chloride with high yield and purity?

- Methodological Answer : Synthesis typically involves precursor selection (e.g., fluorinated oxane derivatives), reaction with methanesulfonyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere), and optimization of parameters like temperature (0–25°C) and catalysts (e.g., triethylamine). Purification via column chromatography or recrystallization is critical to achieve >95% purity . Key steps:

- Precursor activation using chlorinating agents.

- Monitoring reaction progress via TLC or HPLC.

- Yield optimization by adjusting stoichiometry and reaction time.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use a respirator for organic vapors if ventilation is insufficient .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency Protocols : Immediate rinsing of skin/eyes with water for 15+ minutes; seek medical attention for exposure .

Q. What are the key storage conditions to ensure compound stability?

- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and light to prevent hydrolysis or decomposition. Stability tests via periodic NMR analysis are recommended .

Advanced Research Questions

Q. How does the fluorooxane ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Steric hindrance from the oxane ring may slow reactions with bulky nucleophiles. Comparative kinetic studies using analogues (e.g., non-fluorinated derivatives) can isolate electronic vs. steric effects .

Q. What analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹H NMR to verify fluorine presence and sulfonyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- Elemental Analysis : Validate C, H, S, and Cl content.

- HPLC-PDA : Assess purity (>95%) and detect impurities .

Q. How to design experiments investigating biological activity against molecular targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known sulfonyl chloride interactions (e.g., proteases, kinases) .

- Assays : Use fluorogenic substrates for activity screening; IC₅₀ determination via dose-response curves.

- Mechanistic Studies : Competitive inhibition assays and X-ray crystallography for binding mode analysis .

- Controls : Include inactive analogues to confirm specificity.

Q. How to resolve conflicting reactivity data under varying experimental conditions?

- Methodological Answer :

- Variable Testing : Systematically alter solvent polarity (e.g., DMF vs. THF), temperature, and pH.

- Kinetic Profiling : Compare reaction rates via in situ IR or NMR.

- Computational Modeling : DFT studies to predict reactive intermediates and transition states .

Q. How does the electronic environment affect electrophilicity in acylation reactions?

- Methodological Answer : The sulfonyl chloride’s electrophilicity is amplified by the electron-withdrawing fluorooxane ring, accelerating acylation of amines/thiols. Hammett substituent constants (σ) can quantify this effect. Competitive acylation experiments with electron-donating/withdrawing substrates provide empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。